Home > Products > Screening Compounds P94020 > Preprovasoactive intestinal peptide (111-122)
Preprovasoactive intestinal peptide (111-122) - 123025-94-5

Preprovasoactive intestinal peptide (111-122)

Catalog Number: EVT-242935
CAS Number: 123025-94-5
Molecular Formula: C₅₃H₈₇N₁₃O₂₁
Molecular Weight: 1242.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Prepro VIP (111-122), human is a prepro-vasoactive intestinal polypeptide (VIP)–derived peptide, corresponding to residues 111-122. VIP is present in the peripheral and the central nervous systems where it functions as a nonadrenergic, noncholinergic neurotransmitter or neuromodulator.
Overview

Preprovasoactive intestinal peptide (111-122) is a precursor form of vasoactive intestinal peptide, a neuropeptide that plays significant roles in various physiological processes, including smooth muscle relaxation, stimulation of intestinal secretion, and modulation of immune responses. This peptide is synthesized as part of a larger precursor protein and has garnered interest due to its potential therapeutic applications and biological significance.

Source

Vasoactive intestinal peptide was first isolated from the porcine intestine, specifically the duodenum, and has since been identified in various tissues, including the central nervous system and gastrointestinal tract in humans and other mammals. The gene encoding preprovasoactive intestinal peptide has been cloned, allowing for further studies into its structure and function .

Classification

Preprovasoactive intestinal peptide belongs to the family of neuropeptides known as the glucagon-secretin family. This classification is based on its structural similarities to other peptides within this group, such as glucagon and secretin. It is involved in numerous biological activities, including vasodilation and modulation of neurotransmitter release .

Synthesis Analysis

Methods

The synthesis of preprovasoactive intestinal peptide involves several steps:

  1. Gene Expression: The gene encoding vasoactive intestinal peptide is transcribed into messenger RNA.
  2. Translation: The messenger RNA is translated into a precursor protein known as preprovasoactive intestinal peptide, which consists of 170 amino acids.
  3. Post-Translational Modifications: The precursor undergoes enzymatic cleavage to produce vasoactive intestinal peptide and other biologically active peptides .

Technical Details

The synthesis can be performed using recombinant DNA technology, where the gene is inserted into an expression vector and introduced into host cells (such as bacteria or mammalian cells) for large-scale production. Techniques such as high-performance liquid chromatography may be employed to purify the synthesized peptides from cellular extracts.

Molecular Structure Analysis

Structure

The molecular structure of preprovasoactive intestinal peptide consists of a sequence of amino acids that forms a specific three-dimensional conformation essential for its biological activity. The active form, vasoactive intestinal peptide, contains 28 amino acids derived from the precursor.

Data

The molecular weight of preprovasoactive intestinal peptide is approximately 20 kDa (kilodaltons), while vasoactive intestinal peptide itself has a molecular weight of about 3.3 kDa. Structural analyses have revealed that vasoactive intestinal peptide features two disulfide bonds that stabilize its conformation .

Chemical Reactions Analysis

Reactions

Preprovasoactive intestinal peptide undergoes several enzymatic reactions during its maturation process:

  1. Cleavage by Prohormone Convertases: The precursor is cleaved by prohormone convertases to yield vasoactive intestinal peptide and other peptides.
  2. Post-Translational Modifications: Additional modifications may include glycosylation or phosphorylation, which can affect the peptide's activity and stability .

Technical Details

These reactions are typically studied using biochemical assays that measure enzyme activity or by employing mass spectrometry to analyze the resulting peptides.

Mechanism of Action

Process

Vasoactive intestinal peptide exerts its effects primarily through binding to specific receptors located on target cells. This interaction triggers intracellular signaling pathways that lead to various physiological responses.

Data

Research indicates that vasoactive intestinal peptide can activate adenylate cyclase, increasing cyclic adenosine monophosphate levels within cells. This mechanism contributes to its role in smooth muscle relaxation and secretion stimulation in the gastrointestinal tract .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when lyophilized.
  • Solubility: Soluble in water and physiological saline solutions.
  • Stability: Sensitive to heat and extreme pH conditions; should be stored at low temperatures to maintain activity.

Chemical Properties

  • Molecular Formula: Vasoactive intestinal peptide has a molecular formula of C148_{148}H202_{202}N38_{38}O39_{39}S2_{2}.
  • pKa Values: The pKa values for the ionizable groups within the peptide influence its solubility and interaction with receptors.
Applications

Scientific Uses

Preprovasoactive intestinal peptide and its derivatives are utilized in various scientific research areas:

  • Neuroscience: Investigating its role as a neurotransmitter and neuromodulator in the central nervous system.
  • Gastroenterology: Studying its effects on gastrointestinal motility and secretion.
  • Immunology: Exploring its immunomodulatory properties in diseases such as inflammatory bowel disease .
  • Pharmacology: Developing potential therapeutic agents targeting vasoactive intestinal peptide receptors for conditions like asthma or cardiovascular diseases .
Introduction to Prepro-VIP (111-122) in Neuropeptide Biology

Prepro-vasoactive intestinal peptide (Prepro-VIP) is a 170-amino acid precursor protein that undergoes complex proteolytic processing to generate biologically active peptides, including the 28-amino acid vasoactive intestinal peptide (VIP) and peptide histidine methionine (PHM) in humans (or PHI in other mammals) [2] [7]. The fragment Prepro-VIP (111-122) corresponds to a specific 12-amino acid sequence (Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val) positioned between the PHM and VIP domains in the precursor molecule [1] [4]. This spacer peptide exhibits no known biological activity in its isolated form, contrasting sharply with the potent functions of its flanking neuropeptides [1]. Its conservation across mammalian species suggests structural or regulatory significance in precursor processing, though its exact role remains an active research question [5] [7].

Table 1: Key Features of Prepro-VIP (111-122)

CharacteristicDetail
Parent ProteinPrepro-Vasoaсtive Intestinal Peptide (170 amino acids)
Position in PrecursorResidues 111-122 (Between PHM and VIP domains)
Amino Acid SequenceVal-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val (VSSNISEDPVPV)
Molecular Weight1242.36 Da (free acid)
Molecular FormulaC₅₃H₈₇N₁₃O₂₁
Conservation StatusHighly conserved across mammals

Role of Prepro-VIP-Derived Peptides in Neuroendocrine Systems

The neuroendocrine functions of Prepro-VIP-derived peptides are primarily mediated through the mature VIP peptide and its receptors (VPAC1 and VPAC2). VIP functions as a potent neurotransmitter, neuromodulator, and immunoregulator influencing:

  • Circadian Rhythm Regulation: VIPergic neurons in the suprachiasmatic nucleus (SCN) are essential for synchronizing circadian oscillations. VIP-deficient mice exhibit disrupted circadian rhythms and reproductive cycles [2] [5] [8].
  • Anti-Apoptotic Actions: VIP suppresses apoptosis in ovarian follicles through cAMP-dependent mechanisms. Studies in rat antral follicles demonstrate VIP significantly reduces internucleosomal DNA cleavage (a hallmark of apoptosis) and preserves follicular morphology. This involves upregulation of endogenous insulin-like growth factor I (IGF-I) pathways and activation of protein kinase A (PKA) via increased cAMP accumulation [3].
  • Immunomodulation: VIP modulates innate and adaptive immune responses through VPAC receptors on immune cells. It downregulates pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), upregulates anti-inflammatory cytokines (IL-10, TGF-β), and influences T-cell differentiation [2] [6]. VIP's immunomodulatory role extends to fish species like Nile tilapia, where VIP expression increases in response to Streptococcus agalactiae infection, regulating pathways involving P65, P38, MyD88, and STAT3 in macrophages [6].
  • Metabolic & Secretory Control: VIP regulates glycemic control by amplifying glucose-induced insulin secretion in pancreatic islets, akin to incretins (GLP-1, GIP). It also controls intestinal anion secretion, epithelial barrier function, and smooth muscle motility [2] [8].

The spacer peptide Prepro-VIP (111-122) itself lacks documented receptor binding or signaling activity. Its significance may lie in ensuring proper spatial separation of functional domains (PHM and VIP) within the precursor, potentially facilitating correct enzymatic processing by prohormone convertases (PC1/3, PC2) and carboxypeptidases [7].

Table 2: Functional Contrast Between VIP and Prepro-VIP (111-122)

PropertyVIP (Mature Peptide)Prepro-VIP (111-122) (Spacer Peptide)
Biological ActivityHigh (Vasodilation, Immunomodulation)None documented
ReceptorsVPAC1, VPAC2None identified
Processing RequirementC-terminal amidation by PAMNone beyond cleavage
Evolutionary PressureHigh (85%+ sequence identity mammals)Moderate (Structural conservation)
Key FunctionsNeurotransmission, CytoprotectionPutative structural role in precursor

Evolutionary Conservation of VIP Precursor Processing Across Species

The VIP precursor gene and its processing mechanisms exhibit remarkable evolutionary conservation, extending from mammals to teleost fish and archaea:

  • Genetic Architecture: The human VIP gene, located on chromosome 6q24, spans ~9 kb and contains seven exons encoding functional domains within prepro-VIP. This complex organization is conserved across vertebrates, reflecting strong selective pressure [2] [6]. Prepro-VIP (111-122) itself is identifiable in sequenced genomes of mammals, birds (chickens), reptiles (alligators), amphibians (frogs), and bony fish (Nile tilapia, zebrafish) [5] [6]. In Nile tilapia (Oreochromis niloticus), the VIP precursor shares over 69% sequence identity with mammalian prepro-VIP, and residues 111-122 show high homology [6].

  • Processing Enzymes: The enzymatic cascade generating VIP is conserved:

  • Signal peptidase: Cleaves prepro-VIP to pro-VIP in the endoplasmic reticulum.
  • Prohormone convertases (PC1/3, PC2): Cleave pro-VIP at basic residues (e.g., Arg-Arg, Lys-Arg) to liberate VIP-Gly-Lys-Arg (VIP-GKR).
  • Carboxypeptidase B-like enzymes: Remove C-terminal basic residues (Lys-Arg) to yield VIP-Gly.
  • Peptidyl-glycine α-amidating monooxygenase (PAM): Catalyzes C-terminal amidation of VIP-Gly to produce bioactive VIP amide [2] [7]. This precise processing is essential for VIP receptor activation and is conserved from fish to mammals.
  • Functional Conservation in Non-Mammals:
  • In Nile tilapia, VIP and its receptor (VIPR1) are highly expressed in the intestine and brain. Infection with Streptococcus agalactiae sharply induces VIP transcript levels, demonstrating its conserved role in antimicrobial immunity. VIP treatment of tilapia macrophages suppresses pro-inflammatory cytokines (TNF-α, IL-1β) and modulates immune signaling pathways (NF-κB, MAPK) via the cAMP-PKA-CREB axis [6].
  • Avian (chicken) granulosa cells exhibit VIP-mediated suppression of apoptosis, mirroring findings in mammalian ovaries. This suggests the anti-atretogenic function of the VIP pathway was established before the divergence of sauropsids and mammals [3] [5].
  • Phenotypic Evidence from Knockout Models: VIP-deficient mice exhibit profound disturbances in circadian rhythms, gastrointestinal structure (increased small intestinal villus length, reduced mucus, impaired transit), and immune dysregulation. Crucially, exogenous VIP rescues colonic defects (reduced proliferation, increased permeability) but not small intestinal abnormalities, indicating segment-specific dependence on VIP signaling that likely reflects ancient, conserved functions [2] [8].

Table 3: Evolutionary Conservation of Prepro-VIP Features

Taxonomic GroupPrepro-VIP (111-122) ConservationKey Functional Evidence
Mammals (Human, Rat, Mouse)100% sequence identity (human/rat/mouse)VIP KO mice: GI defects, circadian disruption [2]
Birds (Chicken)High (1-2 aa substitutions)VIP suppresses granulosa cell apoptosis [3]
Teleost Fish (Nile tilapia)>69% aa identity to humanVIP upregulated by bacterial infection; immunomodulation [6]
Amphibians (Frog)Detectable by immunoreactivityVIP neurons in SCN homolog; circadian influence [5]
Asgard ArchaeaViperin-like enzymes (mechanistic kinship)Radical SAM enzymes producing antiviral nucleotides [9]

Molecular Characterization of Prepro-VIP (111-122)

The peptide is characterized by its simple linear sequence without post-translational modifications:

  • Chemical Properties: Molecular weight 1242.36 Da (free acid), formula C₅₃H₈₇N₁₃O₂₁. The acetate salt form (often used in research) has MW 1302.35 Da (C₅₅H₉₁N₁₃O₂₃) [4] [10].
  • Structural Features: Lacking disulfide bonds or defined secondary structure in isolation. Its hydrophilicity (due to Ser, Asn, Glu, Asp) suggests solvent exposure in the precursor [1] [10].
  • Research Applications: Serves primarily as an antigen for antibody production or a control peptide in studies of prepro-VIP processing. Its high purity (>95% by HPLC) and well-defined sequence make it suitable for mass spectrometry standards or structural studies [7] [10].

Properties

CAS Number

123025-94-5

Product Name

Preprovasoactive intestinal peptide (111-122)

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C₅₃H₈₇N₁₃O₂₁

Molecular Weight

1242.3 g/mol

InChI

InChI=1S/C53H87N13O21/c1-9-26(8)41(64-43(76)28(18-35(54)70)57-45(78)30(20-67)59-46(79)31(21-68)60-49(82)38(55)23(2)3)50(83)61-32(22-69)44(77)56-27(14-15-36(71)72)42(75)58-29(19-37(73)74)51(84)65-16-10-12-33(65)47(80)62-39(24(4)5)52(85)66-17-11-13-34(66)48(81)63-40(25(6)7)53(86)87/h23-34,38-41,67-69H,9-22,55H2,1-8H3,(H2,54,70)(H,56,77)(H,57,78)(H,58,75)(H,59,79)(H,60,82)(H,61,83)(H,62,80)(H,63,81)(H,64,76)(H,71,72)(H,73,74)(H,86,87)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,38-,39-,40-,41-/m0/s1

InChI Key

HKKDGJFKJBWDQK-FYKWFVNCSA-N

SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)N

Synonyms

prepro-VIP(111-122)
preprovasoactive intestinal peptide (111-122)

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.